N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves several steps. One common synthetic route includes the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . The target products are obtained with yields ranging from 55% to 92% .
Chemical Reactions Analysis
N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential antibacterial activity against various bacterial strains.
Mechanism of Action
The mechanism of action of N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other similar compounds such as:
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds also exhibit antibacterial activity and are used in the synthesis of other pharmaceutical agents.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown promising antibacterial activity and are synthesized using similar reaction conditions.
Properties
Molecular Formula |
C16H18ClN3O2 |
---|---|
Molecular Weight |
319.78 g/mol |
IUPAC Name |
N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H18ClN3O2/c17-11-5-6-13-14(8-11)22-16(19-13)20-7-1-2-12(9-20)18-15(21)10-3-4-10/h5-6,8,10,12H,1-4,7,9H2,(H,18,21) |
InChI Key |
LVKCQSJQXYOTRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)Cl)NC(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.